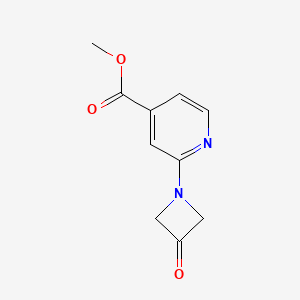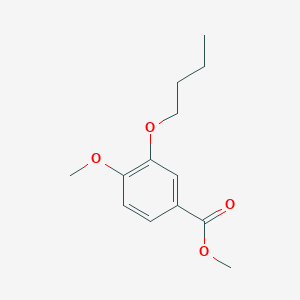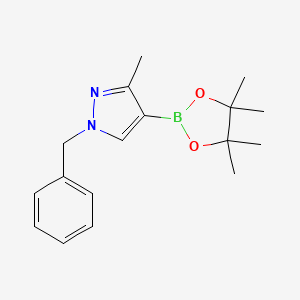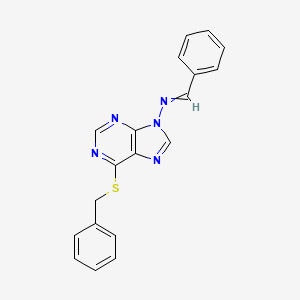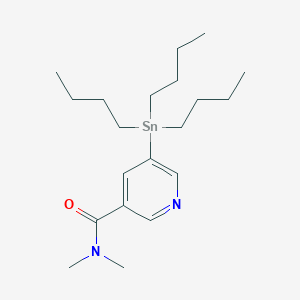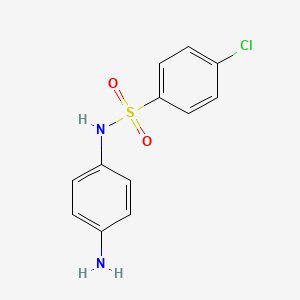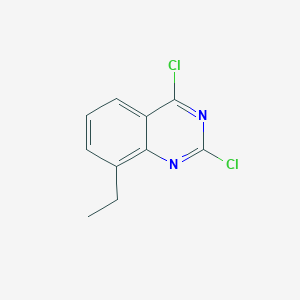![molecular formula C19H23N3O6 B13986208 3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 32675-94-8](/img/structure/B13986208.png)
3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the use of N-Cbz-L-histidine and di-tert-butyl dicarbonate as starting materials . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl and tert-butoxycarbonyl groups play a crucial role in its reactivity and binding affinity. These interactions can modulate biological processes and chemical reactions, making the compound valuable in various applications .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Phenylmethoxycarbonylamino-3-(1-tert-butoxycarbonylimidazol-4-yl)propanoic acid stands out due to its unique combination of functional groups. Similar compounds include:
Eigenschaften
CAS-Nummer |
32675-94-8 |
|---|---|
Molekularformel |
C19H23N3O6 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C19H23N3O6/c1-19(2,3)28-18(26)22-10-14(20-12-22)9-15(16(23)24)21-17(25)27-11-13-7-5-4-6-8-13/h4-8,10,12,15H,9,11H2,1-3H3,(H,21,25)(H,23,24) |
InChI-Schlüssel |
QASQSKCFDDEAKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



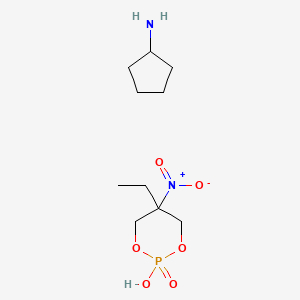
![4-[4-(3-Oxobutyl)phenoxy]benzamide](/img/structure/B13986138.png)

![Methyl 2-(4-hydroxy-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B13986149.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B13986155.png)
